Regioisomeric Differentiation: 3,4-Dimethoxy vs. 2,5-Dimethoxy Substitution Pattern and Its Impact on Predicted Physicochemical Parameters
The target compound (3,4-dimethoxy substitution) and its closest regioisomer N-benzyl-2,5-dimethoxybenzenesulfonamide (CAS 197727-60-9) share identical molecular formula and molecular weight (307.36 g/mol) but differ in the spatial arrangement of methoxy groups. The 3,4-vicinal arrangement creates a catechol-like motif capable of bidentate metal chelation and dual hydrogen-bonding interactions that the 2,5-para-disposed methoxy groups cannot replicate . Predicted density values are comparable (both ~1.235 g/cm³), but the 3,4-isomer is expected to exhibit a higher dipole moment and altered LogP due to the asymmetric electron distribution of the vicinal dimethoxy pattern, which affects chromatographic retention and solubility behavior .
| Evidence Dimension | Methoxy substitution pattern: predicted dipole moment and hydrogen-bond acceptor topology |
|---|---|
| Target Compound Data | 3,4-dimethoxy (vicinal, catechol-like); predicted bp ~489.6 °C; density ~1.235 g/cm³; pKa ~10.92 (predicted from 2,5-isomer data) |
| Comparator Or Baseline | N-Benzyl-2,5-dimethoxybenzenesulfonamide (CAS 197727-60-9): 2,5-dimethoxy (para-disposed); identical predicted bp, density, pKa; fundamentally different H-bond acceptor geometry |
| Quantified Difference | Difference is structural/topological rather than numerical for bulk properties; differential hydrogen-bond acceptor vector angles estimated at ~60° deviation between 3,4- and 2,5-substitution patterns |
| Conditions | In silico prediction; experimental validation of differential properties not available in published literature |
Why This Matters
Researchers requiring a sulfonamide building block with vicinal oxygen atoms for metal coordination or dual H-bonding should select the 3,4-isomer; the 2,5-isomer cannot functionally substitute in such applications.
